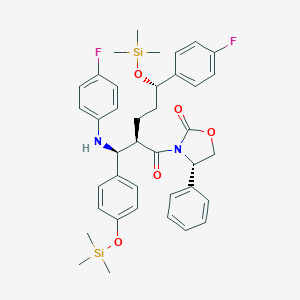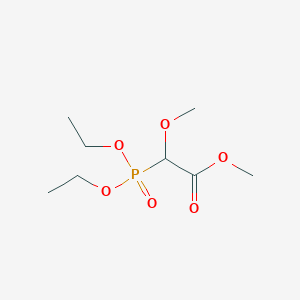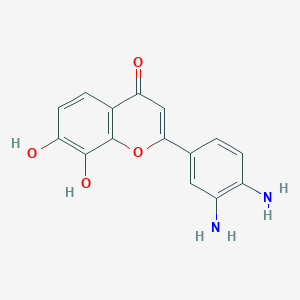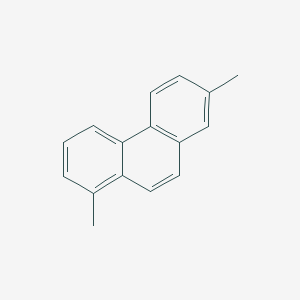
1,7-二甲基菲
描述
1,7-Dimethylphenanthrene is an organic compound with the molecular formula C₁₆H₁₄. It belongs to the class of polycyclic aromatic hydrocarbons, which are composed of multiple aromatic rings. This compound is a derivative of phenanthrene, where two methyl groups are attached at the 1 and 7 positions of the phenanthrene structure .
科学研究应用
1,7-Dimethylphenanthrene has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons in various chemical reactions.
Medicine: Studies on its potential biological activity and toxicity contribute to the development of new therapeutic agents.
Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
准备方法
Synthetic Routes and Reaction Conditions
1,7-Dimethylphenanthrene can be synthesized through various methods. One common approach involves the directed ortho metalation (DoM) of N,N-diethylbenzamides followed by Suzuki–Miyaura cross-coupling reactions . The general procedure includes:
Aryl Iodide and ortho-Bromobenzoyl Chlorides: These are reacted in the presence of norbornadiene, palladium acetate (Pd(OAc)₂), triphenylphosphine, and cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF).
Reaction Conditions: The reaction is typically carried out under an inert atmosphere at elevated temperatures to facilitate the coupling process.
Industrial Production Methods
Industrial production methods for 1,7-Dimethylphenanthrene are not well-documented, likely due to its specialized applications and limited demand. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to scale up the laboratory synthesis methods.
化学反应分析
Types of Reactions
1,7-Dimethylphenanthrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are employed for halogenation and nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Dihydro and tetrahydro derivatives.
Substitution: Halogenated and nitrated derivatives.
作用机制
The mechanism of action of 1,7-Dimethylphenanthrene involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors involved in metabolic processes.
相似化合物的比较
1,7-Dimethylphenanthrene can be compared with other dimethylated phenanthrenes:
2,3-Dimethylphenanthrene: Similar in structure but with methyl groups at the 2 and 3 positions.
2,7-Dimethylphenanthrene: Methyl groups at the 2 and 7 positions.
2,6-Dimethylphenanthrene: Methyl groups at the 2 and 6 positions.
Uniqueness
1,7-Dimethylphenanthrene is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. This uniqueness makes it valuable for studying the effects of methyl substitution on the behavior of polycyclic aromatic hydrocarbons .
属性
IUPAC Name |
1,7-dimethylphenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14/c1-11-6-8-15-13(10-11)7-9-14-12(2)4-3-5-16(14)15/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCMUISOTIPJAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=CC=CC(=C3C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074755 | |
| Record name | Phenanthrene, 1,7-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
483-87-4 | |
| Record name | Phenanthrene, 1,7-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483874 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenanthrene, 1,7-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pimanthrene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/665XXE9T4V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary sources of 1,7-Dimethylphenanthrene in the environment?
A1: 1,7-Dimethylphenanthrene is primarily generated through the combustion of organic matter, particularly wood. Research indicates a strong association between 1,7-Dimethylphenanthrene and the burning of softwoods like pines. [] This compound is often found in higher concentrations in areas with significant wood combustion activity. [] Additionally, 1,7-Dimethylphenanthrene has been identified in coal and coaly shale deposits, suggesting its origin from ancient plant matter, specifically coniferous gymnosperms. []
Q2: How does the presence of 1,7-Dimethylphenanthrene in sediment cores help us understand historical pollution trends?
A2: 1,7-Dimethylphenanthrene serves as a valuable marker for tracing historical pollution trends, particularly those related to wood combustion. [] Analyzing its presence in sediment cores allows researchers to reconstruct past combustion activities. For example, a study of sediment cores from Central Park Lake in New York City revealed a peak in 1,7-Dimethylphenanthrene levels corresponding to periods of increased coal usage in the city's history. [] This information aids in understanding the long-term impact of human activities on the environment.
Q3: Can 1,7-Dimethylphenanthrene help differentiate between various combustion sources?
A3: Yes, the ratio of 1,7-Dimethylphenanthrene to other Dimethylphenanthrene isomers can be used to differentiate between combustion sources. For instance, a higher ratio of 1,7-Dimethylphenanthrene to 2,6-Dimethylphenanthrene suggests a greater contribution from residential wood combustion, especially of softwoods. [] This ratio proves useful in source apportionment studies, helping determine the relative contributions of various sources to overall pollution levels.
Q4: Are there any specific analytical techniques used to quantify 1,7-Dimethylphenanthrene in environmental samples?
A4: Gas chromatography coupled with mass spectrometry (GC-MS) is a widely employed technique for quantifying 1,7-Dimethylphenanthrene in environmental matrices like air particulate matter and sediment samples. [, ] This method provides high sensitivity and selectivity, enabling the separation and detection of 1,7-Dimethylphenanthrene from other compounds in complex mixtures.
Q5: What is the significance of 1,7-Dimethylphenanthrene in studying Black Carbon sequestration?
A5: 1,7-Dimethylphenanthrene, alongside other combustion markers, aids in understanding Black Carbon sequestration in sediments. [] Its presence, especially in conjunction with the 1,7-Dimethylphenanthrene to 2,6-Dimethylphenanthrene ratio, can help distinguish between fossil fuel and wood combustion as sources of Black Carbon. This distinction is crucial for assessing the impact of Black Carbon on the global carbon cycle. For instance, Black Carbon from wood combustion, unlike that from fossil fuels, represents a transfer of carbon from the biosphere to the geosphere. []
Q6: Is 1,7-Dimethylphenanthrene used as a biomarker in any other research areas?
A6: Beyond pollution studies, 1,7-Dimethylphenanthrene finds application as a biomarker in organic geochemistry. Its presence in geological formations, especially alongside other organic compounds like retene, can provide insights into the depositional environment and source of organic matter in ancient sediments. [, , ] This information is valuable for understanding past climates and ecosystems.
Q7: Are there any known challenges or limitations associated with using 1,7-Dimethylphenanthrene as a marker in research?
A7: One challenge in using 1,7-Dimethylphenanthrene as a marker lies in the potential for its degradation in the environment. While relatively stable, it can undergo degradation processes like biodegradation, which may complicate the interpretation of its presence and abundance in certain contexts. [] Additionally, the influence of factors like organic matter source and maturity level on 1,7-Dimethylphenanthrene levels should be carefully considered during data interpretation. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,4-Dioxaspiro[4.5]decan-8-ylmethanamine](/img/structure/B57116.png)
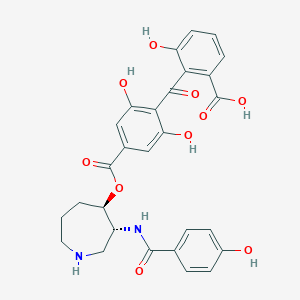
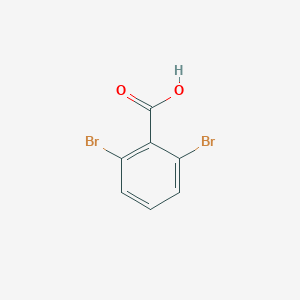
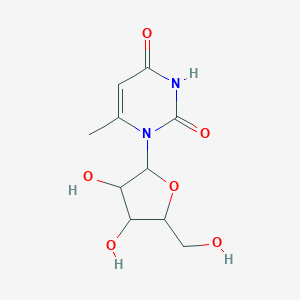
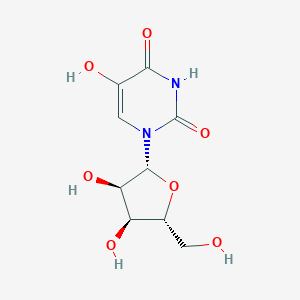
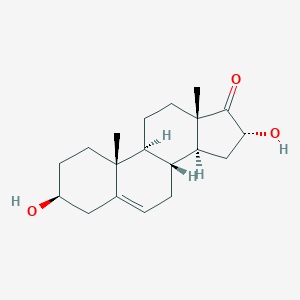
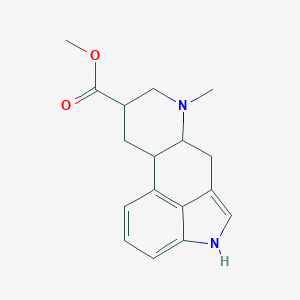
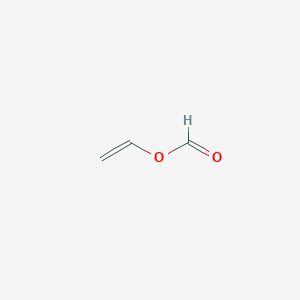
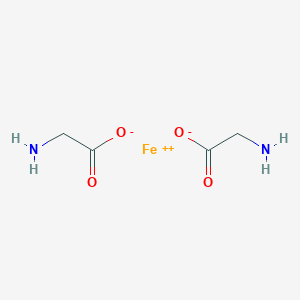
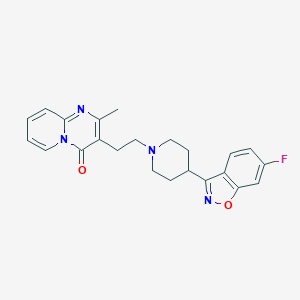
![[1,1'-Biphenyl]-4-carboxylic acid, 2'-(1H-tetrazol-5-yl)-](/img/structure/B57154.png)
